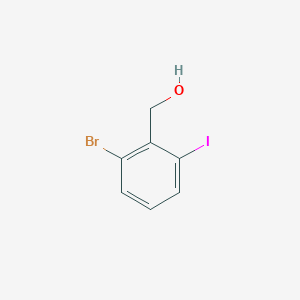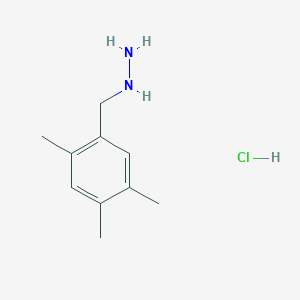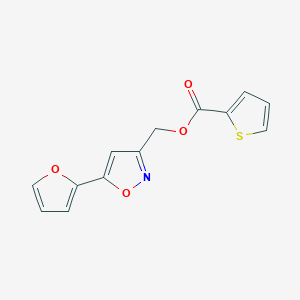
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, also known as CHEMBL2172310, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Scientific Research Applications
Synthesis and Characterization
A study outlines the synthesis, characterization, and evaluation of a series of compounds related to thiophene derivatives, demonstrating a methodical approach towards creating analogues with potential antimicrobial activity. The research detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from thiophene-carboxylate precursors, underlining the structural establishment through NMR, IR, and Mass spectral data. This work sheds light on the antimicrobial properties and docking studies of the newly synthesized analogues, indicating the broader applications of thiophene derivatives in microbial resistance studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Cognitive Enhancement and Neuroprotection
Another research focused on the cognitive enhancing and neuroprotective effects of certain compounds, including a study on 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols. This research highlighted the antiamnestic (AA) and antihypoxic (AH) activities of these compounds, showcasing their potential in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice. The standout compound from this series demonstrated considerable potency and lower toxicity compared to known drugs, illustrating the potential therapeutic applications of thiophene derivatives in cognitive disorders (Ono et al., 1995).
Crystal Structure Analysis
The crystal structure of a related thiophene derivative was meticulously analyzed, providing deep insights into the molecular arrangement and stabilization forces within the crystal lattice. The analysis revealed significant hydrogen bonding and π···π interactions, which are crucial for understanding the physical properties and reactivity of such compounds. This type of research is fundamental for the development of new materials and drugs, offering a window into the structural requirements for desired functionalities (Sharma et al., 2016).
Antioxidant Activity
Research into novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives highlighted the antioxidant potential of these compounds. The study demonstrated that certain derivatives exhibited antioxidant activity superior to ascorbic acid, pointing towards their utility in combating oxidative stress-related diseases. This emphasizes the importance of thiophene derivatives in the development of new antioxidants (Tumosienė et al., 2019).
Anticancer Evaluation
A synthesis and evaluation study of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity revealed moderate to excellent efficacy against various cancer cell lines. This indicates the significant potential of thiophene derivatives in cancer therapy, providing a base for further research into their mechanisms of action and optimization for clinical use (Ravinaik et al., 2021).
properties
IUPAC Name |
2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBLKKFNGYNSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2357028.png)
